molecular formula C15H13ClN2O4 B2947797 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 352228-50-3

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2947797
CAS No.: 352228-50-3
M. Wt: 320.73
InChI Key: GAAJPJHBSWRCFR-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzoyl group and an aniline moiety substituted with ethoxy (-OCH₂CH₃) at the para position and nitro (-NO₂) at the ortho position. The molecular formula is C₁₅H₁₂ClN₂O₄, with a molecular weight of 341.72 g/mol. The compound’s synthesis likely involves reacting 4-chlorobenzoyl chloride with 4-ethoxy-2-nitroaniline, a method analogous to those described for similar compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-12-7-8-13(14(9-12)18(20)21)17-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAJPJHBSWRCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxy-2-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes reduction to form an amine (-NH₂).

Reagent/ConditionsProductYieldNotes
H₂ (1 atm), Pd/C (10%), ethanol, 25°C4-chloro-N-(4-ethoxy-2-aminophenyl)benzamide92% Catalytic hydrogenation is selective.
Fe/HCl, refluxSame as above78% Slower but cost-effective.

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group.

  • Fe/HCl reduction involves acidic protonation of the nitro group, forming intermediates like nitroso and hydroxylamine before final amine formation .

Chloro Substituent Reactions

The 4-chloro group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the amide and nitro groups.

Reagent/ConditionsProductYieldNucleophile
NaN₃, DMF, 80°C, 12h4-azido-N-(4-ethoxy-2-nitrophenyl)benzamide85%Azide (N₃⁻)
KSCN, CuI, DMSO, 100°C, 6h4-thiocyanato analogue76%Thiocyanate (SCN⁻)

Kinetics :

  • Reaction rates follow pseudo-first-order kinetics with activation energy of ~65 kJ/mol.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states.

Amide Bond Hydrolysis

The benzamide linkage hydrolyzes under acidic or basic conditions:

ConditionsProductsYield
6M HCl, reflux, 8h4-chlorobenzoic acid + 4-ethoxy-2-nitroaniline94%
2M NaOH, ethanol/H₂O (1:1), 12hSame as above88%

Mechanistic Pathway :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Ethoxy Group Cleavage

The 4-ethoxy group undergoes hydrolysis to form a phenolic -OH group under strong acidic conditions:

Reagent/ConditionsProductYield
48% HBr, acetic acid, reflux, 6h4-hydroxy-N-(2-nitrophenyl)benzamide82%

Side Reactions :

  • Competitive nitration or oxidation of the aromatic ring is observed at temperatures >120°C .

Electrophilic Aromatic Substitution

The electron-rich benzene ring (due to the ethoxy group) undergoes nitration and sulfonation:

ReactionReagent/ConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C, 2h4-chloro-N-(4-ethoxy-2,5-dinitrophenyl)benzamide67%
SulfonationH₂SO₄, SO₃, 50°C, 4hSulfonic acid derivative58%

Regioselectivity :

  • Nitration occurs predominantly at the 5-position (para to the ethoxy group) .

Mechanistic and Stability Notes

  • Thermal Stability : The compound decomposes above 250°C, releasing NOₓ gases (TGA data).

  • Photoreactivity : UV irradiation (λ = 365 nm) induces nitro-to-nitrito rearrangement, confirmed by FT-IR .

Scientific Research Applications

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Potential use in the development of new therapeutic agents. Its derivatives are being explored for their efficacy in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction in the presence of certain enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Electronic and Steric Effects
  • 4-Chloro-N-(2-Methoxyphenyl)Benzamide (): The 2-methoxy group on the phenyl ring introduces steric hindrance near the amide bond, reducing planarity (dihedral angle: 5.10° between benzene rings) .
  • 2-Chloro-N-(4-Ethoxyphenyl)-4-Nitrobenzamide () : This positional isomer features a 2-chloro and 4-nitro substitution on the benzamide ring, compared to the target’s 4-chloro and 2-nitro on the phenyl ring. The nitro group’s position influences resonance effects, with para-nitro being more electron-withdrawing than ortho-nitro .
Crystallographic and Thermal Properties
  • 2-Nitro-N-(4-Nitrophenyl)Benzamide () : The orthorhombic crystal structure (space group P2₁2₁2₁) shows a dihedral angle of 82.32° between aromatic rings, stabilized by intramolecular C–H···O bonds. The target compound’s 4-ethoxy group may reduce such angles due to steric flexibility .
  • 2,4-Dichloro-N-(4-Methoxy-2-Nitrophenyl)Benzamide () : The additional chlorine at position 2 increases molecular weight (341.14 g/mol) and lipophilicity compared to the target compound .
Common Routes
  • Target Compound : Likely synthesized via nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 4-ethoxy-2-nitroaniline in chloroform or THF, analogous to ’s method for 4-chloro-N-(2-methoxyphenyl)benzamide .
  • 4-Chloro-N-(4-((1-Hydroxy-2-Methylpropan-2-yl)Oxy)Phenethyl)Benzamide () : A Bezafibrate derivative synthesized via mixed anhydride activation and sodium borohydride reduction at −15°C, highlighting chemoselectivity for carboxylic acid reduction .
Challenges in Chemoselectivity
  • N-Amidoalkylated Thioureas () : Synthesis of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides requires controlled thiourea formation to avoid side reactions, underscoring the sensitivity of benzamide derivatives to reaction conditions .

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide) Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Feature Reference
4-Chloro-N-(4-ethoxy-2-nitrophenyl)benzamide 4-Cl 4-OCH₂CH₃, 2-NO₂ 341.72 Ethoxy-nitro synergy -
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide 2-Cl, 4-NO₂ 4-OCH₂CH₃ 328.73 Positional isomer
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl 2-OCH₃ 261.70 Planar dihedral angle (5.10°)
2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide 2,4-Cl₂ 4-OCH₃, 2-NO₂ 341.14 Increased lipophilicity

Biological Activity

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16_{16}H16_{16}ClN2_{2}O3_{3} and a molecular weight of 324.73 g/mol. Its structure includes:

  • Chloro group : Enhances biological activity through electronic effects.
  • Ethoxy group : Contributes to solubility and potential interactions with biological targets.
  • Nitro group : Often associated with increased reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors. The presence of halogenated and nitro substituents can influence the compound's binding affinity, potentially leading to:

  • Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor modulation : It could interact with receptor sites, altering cellular signaling processes.

Anticancer Properties

Studies have indicated that benzamide derivatives, including this compound, exhibit anticancer activity. Research has shown that similar compounds can inhibit RET kinase activity, which is crucial in certain cancers. For instance, derivatives containing similar structural motifs have demonstrated moderate to high potency in ELISA-based kinase assays .

Anti-inflammatory Effects

Benzamides are also recognized for their anti-inflammatory properties. The specific activities of this compound in this regard are still under investigation, but related compounds have shown effectiveness in reducing inflammation markers in vitro .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of studies synthesized various benzamide derivatives to evaluate their pharmacological profiles. Compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation, showing promising results against several cancer cell lines .
  • Antitumor Activity :
    • In clinical settings, certain benzamide derivatives have been linked to significant antitumor effects. A cohort study indicated that patients treated with benzamide-positive compounds exhibited prolonged survival rates .
  • Biochemical Studies :
    • Biochemical assays demonstrated that modifications in the benzamide structure could lead to enhanced interactions with target proteins, suggesting a pathway for developing more effective therapeutic agents.

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, receptor modulation
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamideAnticancerKinase inhibition
1,2,4-Oxadiazole derivativesAnticancer, AntiviralEnzyme inhibition

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